molecular formula C8H10FN3O B1396904 (S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide CAS No. 905587-31-7

(S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide

Cat. No.: B1396904
CAS No.: 905587-31-7
M. Wt: 183.18 g/mol
InChI Key: PEZGEWRPYXVHEJ-YFKPBYRVSA-N
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Description

(S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide is a chiral compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research

Biochemical Analysis

Biochemical Properties

(S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme amine transaminase from Vibrio fluvialis, which catalyzes the enantioselective amination of ketones . This interaction is crucial for the synthesis of optically pure (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a key intermediate in the production of JAK2 kinase inhibitors .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the JAK/STAT signaling pathway, which is involved in cell proliferation and survival . This inhibition can lead to reduced proliferation of certain cancer cell lines, demonstrating its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. It acts as a potent inhibitor of the JAK2 enzyme, preventing the phosphorylation and activation of downstream signaling molecules . This inhibition disrupts the JAK/STAT pathway, leading to changes in gene expression and reduced cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that it maintains its inhibitory effects on the JAK/STAT pathway for extended periods, although some degradation products may form over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits the JAK/STAT pathway without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as amine transaminase, which facilitates its conversion to (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine . This conversion is essential for its biological activity and therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, affecting its overall efficacy and safety .

Subcellular Localization

The subcellular localization of this compound is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches specific compartments or organelles where it can exert its biological effects . For example, its localization to the cytoplasm is crucial for inhibiting the JAK/STAT pathway .

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide is unique due to its specific chiral configuration and its role as a versatile intermediate in the synthesis of various therapeutic agents. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its significance in scientific research and industrial production.

Properties

IUPAC Name

N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O/c1-5(12-6(2)13)8-10-3-7(9)4-11-8/h3-5H,1-2H3,(H,12,13)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZGEWRPYXVHEJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=N1)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=N1)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)NC(C)c1ncc(F)cn1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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